3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxybenzyl)piperidine-1-carboxamide
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Overview
Description
3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a pyrazine moiety, and a methoxybenzyl group, making it a versatile molecule for different chemical reactions and applications.
Scientific Research Applications
Medicinal Chemistry: The compound could be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Pharmacology: It may serve as a tool compound for studying receptor-ligand interactions and signaling pathways.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxybenzyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the pyrazine moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the cyanopyrazine group:
Introduction of the methoxybenzyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxybenzyl group to the piperidine ring.
Final assembly: The final step involves the formation of the carboxamide group, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxybenzyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Mechanism of Action
The mechanism of action of 3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxybenzyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide
- 3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxybenzyl)piperidine-1-carboxylate
- 3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxybenzyl)piperidine-1-carbothioamide
Uniqueness
3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxybenzyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-26-15-6-4-14(5-7-15)12-23-19(25)24-10-2-3-16(13-24)27-18-17(11-20)21-8-9-22-18/h4-9,16H,2-3,10,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUEEMZUIFPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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